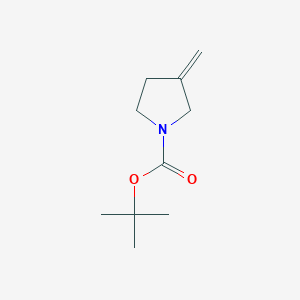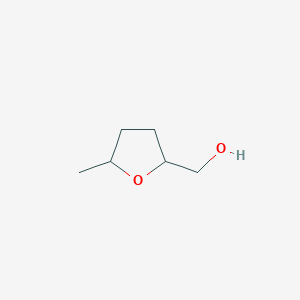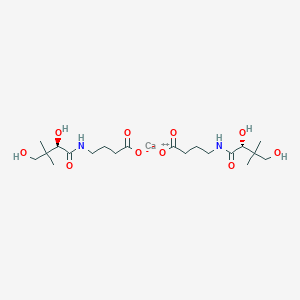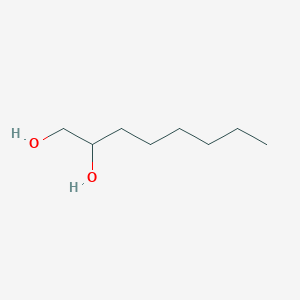
Bromodiiodomethane
Overview
Description
Bromodiiodomethane (BDM) is a halogenated organic compound that is widely used in organic synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. BDM is a colorless liquid with a boiling point of 83 °C, a melting point of -51 °C, and a density of 1.48 g/cm3. It is soluble in water, ethanol, and other organic solvents. BDM is a highly reactive compound and is used in the synthesis of a wide variety of compounds, including pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Atmospheric Monitoring and Climate Change Research : Bromodiiodomethane has been studied through high-resolution spectroscopic studies revealing its experimental structure and molecular constants, which aids in atmospheric monitoring and climate change research. The detailed structure helps understand its behavior and impact on the environment (Bailleux et al., 2014).
Tracer for Monitoring Coastal Water Masses : It's used as a tracer in monitoring coastal water masses, particularly in the context of nuclear power plant effluents. Bromoform's conservative behavior in cooling water, low natural background in seawater, and easy analytical detection make it a valuable tracer (Jae-Sam Yang, 2001).
Disinfectant By-Products in Pools : It's a significant component of trihalomethanes in swimming pools disinfected with bromine agents. Understanding its presence and behavior is essential for assessing human exposure to these disinfectant by-products (Lourencetti et al., 2012).
Medical Applications in Polyurethane Heparinization : this compound is used in the surface heparinization of polyurethane via bromoalkylation, offering a novel approach for thromboresistance. This has potential applications in promoting endothelial cell adhesion and preventing calcification, crucial for various medical devices and implants (Alferiev et al., 2006).
Photodissociation Studies : It has been a subject of spin-orbit ab initio calculations to understand its photodissociation, particularly in the B-band. These studies provide insights into the recombination processes and the behavior of its different isomers, which can impact various fields, including environmental and atmospheric studies (Liu et al., 2006).
Understanding Atmospheric Ozone Depletion : Bromoform, which is closely related to this compound, is released by polar macroalgae and is the most abundant volatile halogenated organic compound (VHOC). This suggests its potential influence on atmospheric ozone depletion, a critical area of environmental research (Frank Latumus, 1995).
Safety and Hazards
Safety measures for handling Bromodiiodomethane include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Bromodiiodomethane (BrCH2I) is a halomethane that has been investigated as a reagent for cyclopropanation . The primary targets of this compound are the carbon-carbon double bonds in organic compounds, where it acts as a methylene source .
Mode of Action
This compound interacts with its targets through a process known as the Simmons-Smith reaction . In this reaction, this compound forms a complex with a zinc-copper couple, which then reacts with carbon-carbon double bonds to form cyclopropanes .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of cyclopropane-containing compounds . The downstream effects of these pathways can vary widely, as cyclopropane rings are found in a variety of natural and synthetic compounds with diverse biological activities .
Result of Action
The primary molecular effect of this compound’s action is the formation of cyclopropane rings . This can have a variety of cellular effects, depending on the specific compound being synthesized and its role in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the rate and outcome of the Simmons-Smith reaction . Furthermore, this compound is sensitive to light, which can lead to its photodissociation .
properties
IUPAC Name |
bromo(diiodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrI2/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGIGXMFLYACDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204235 | |
| Record name | Bromodiiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
557-95-9 | |
| Record name | Bromodiiodomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodiiodomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodiiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What can you tell us about the occurrence of bromodiiodomethane in drinking water?
A1: While not directly quantified in the study, the researchers investigated the formation of various trihalomethanes, including this compound, during the chlorination of surface water containing bromides and iodides []. This suggests that the presence of this compound in drinking water, particularly chlorinated water, is possible. Further research is needed to determine its prevalence and concentration levels in different water sources.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)


![Methyl 3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophene-2-carboxylate](/img/structure/B41818.png)





![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)


